molecular formula C11H11ClN2OS B3015791 3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-5-ol CAS No. 318234-25-2

3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-5-ol

Cat. No.: B3015791
CAS No.: 318234-25-2
M. Wt: 254.73
InChI Key: SKNXMYGKUCMKBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-5-ol is a chemical compound provided for research and development purposes. It has the CAS Number 318234-25-2 and a molecular weight of 254.73 g/mol . The molecular formula for this compound is C 11 H 11 ClN 2 OS . It is characterized by the SMILES notation: OC1=CC(CSC2=CC=C(Cl)C=C2)=NN1C . As a pyrazole derivative featuring a (4-chlorophenyl)sulfanyl methyl group, this compound presents a unique structural scaffold. Its structure suggests potential as a valuable intermediate in medicinal chemistry and organic synthesis, particularly for the exploration of new heterocyclic compounds. Researchers may utilize it in the development of pharmacologically active molecules or as a building block in materials science. The specific applications, mechanism of action, and full research value of this compound are areas for scientific investigation. This product is intended For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(4-chlorophenyl)sulfanylmethyl]-2-methyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c1-14-11(15)6-9(13-14)7-16-10-4-2-8(12)3-5-10/h2-6,13H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBSAQDOGXIBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N1)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The result of the compound’s action is the inhibition of the growth and proliferation of the target organisms, leading to their death. This results in the alleviation of the symptoms associated with leishmaniasis and malaria. For instance, the compound has been shown to elicit better inhibition effects against Plasmodium berghei, with suppression rates of 70.2% and 90.4%.

Biological Activity

3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-5-ol, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to consolidate findings on its pharmacological properties, including anti-inflammatory, antibacterial, and enzyme inhibitory activities, supported by recent research and case studies.

The compound can be characterized by the following chemical formula:

  • Molecular Formula : C₁₂H₁₀ClN₂OS
  • CAS Number : 318234-27-4
  • Melting Point : 105–108 °C

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. In particular, compounds similar to this compound have shown significant inhibition of pro-inflammatory markers. For instance:

  • In Vivo Studies : In carrageenan-induced paw edema models, pyrazole derivatives exhibited notable reductions in inflammation comparable to standard anti-inflammatory drugs like diclofenac sodium .
  • Mechanism of Action : The compound is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Some derivatives demonstrated selective inhibition of COX-2 with a high selectivity index .
CompoundIC50 (μg/mL)Selectivity Index
This compound55.65>8.22
Diclofenac Sodium54.65-

2. Antibacterial Activity

The antibacterial properties of this compound have also been explored:

  • Testing Method : The agar disc-diffusion method was employed against various bacterial strains including Staphylococcus aureus and Escherichia coli.
  • Results : Compounds bearing similar moieties showed promising antibacterial activity, with some exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Bacterial StrainMIC (μg/mL)Activity Level
Staphylococcus aureus30Moderate
Escherichia coli25High

3. Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been documented:

  • Acetylcholinesterase Inhibition : This enzyme plays a significant role in neurotransmission; compounds similar to the target have shown effective inhibition, which could be beneficial in treating neurodegenerative diseases .

Case Study 1: Anti-inflammatory Evaluation

A study conducted by Sivaramakarthikeyan et al. evaluated various pyrazole derivatives for their anti-inflammatory effects in animal models. The results indicated that certain derivatives could significantly reduce paw swelling and body weight loss, showcasing their potential as therapeutic agents against inflammation .

Case Study 2: Antibacterial Efficacy

Research published in MDPI demonstrated that pyrazole derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship, indicating that modifications on the phenyl ring could enhance antibacterial potency .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in pharmaceutical research due to its potential as an anti-inflammatory and analgesic agent. Studies have indicated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives with sulfanyl groups exhibited significant COX-2 inhibition, leading to reduced inflammation in animal models . The compound's structural characteristics allow for the modification of its pharmacological properties, making it a candidate for developing new anti-inflammatory drugs.

Agricultural Applications

In agriculture, compounds like 3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-5-ol are explored for their potential as herbicides and fungicides. The presence of the chlorophenyl group enhances the herbicidal activity against various weeds.

Case Study:
Research conducted by agricultural scientists found that similar pyrazole compounds effectively controlled weed growth in crops without adversely affecting crop yield . Field trials showed that formulations containing this compound provided effective weed management while being environmentally friendly.

The biological activity of this compound extends beyond anti-inflammatory effects. It has been studied for its antimicrobial properties against various pathogens, including bacteria and fungi.

Case Study:
In vitro studies reported in Phytotherapy Research highlighted the antimicrobial efficacy of pyrazole derivatives against Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group was noted to enhance the antibacterial activity significantly .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Structural Differences
3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-5-ol (Target) -OH (5), -CH2-S-(4-ClC6H4) (3), -CH3 (1) C11H11ClN2OS 254.73 Reference compound
1-(4-Fluorophenyl)-3-methyl-4-phenyl-sulfanyl-1H-pyrazol-5(4H)-one -O (5), -S-C6H5 (4), -CH3 (3), -4-FC6H4 (1) C16H13FN2OS 300.35 Ketone at C5; fluorophenyl at N1; phenylsulfanyl
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol -OH (5), -4-MeOC6H4 (3), -4-ClC6H4 (1) C16H13ClN2O2 300.74 Methoxyphenyl at C3; no sulfanyl group
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde -CHO (4), -CF3 (3), -S-(3-ClC6H4) (5) C12H9ClF3N2OS 321.72 Trifluoromethyl at C3; aldehyde at C4
4-[(4-Chlorophenyl)sulfonyl]-3-(methylsulfanyl)-1H-pyrazol-5-amine -SO2-(4-ClC6H4) (4), -S-CH3 (3), -NH2 (5) C10H9ClN3O2S2 314.78 Sulfonyl instead of sulfanyl; amine at C5

Key Observations :

  • Halogen Variations : Replacing chlorine with fluorine (e.g., ) reduces steric bulk but increases electronegativity, affecting lipophilicity and intermolecular interactions.
  • Functional Group Diversity : The presence of a carbaldehyde group (e.g., ) introduces polarity, while methoxy groups (e.g., ) enhance solubility via hydrogen bonding.

Crystallographic and Hydrogen-Bonding Comparisons

Crystallographic data from single-crystal X-ray studies highlight differences in molecular packing and hydrogen-bonding networks:

Compound Space Group R Factor Hydrogen-Bonding Patterns Reference
1-(4-Fluorophenyl)-3-methyl-4-phenyl-sulfanyl-1H-pyrazol-5(4H)-one P-1 0.043 N–H···O and C–H···O interactions stabilize dimeric arrangements.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde P21/c 0.088 C–H···F and C–H···O bonds form layered structures; trifluoromethyl enhances rigidity.
2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one P21/c 0.081 π-π stacking between pyrazole rings; N–H···O bonds link molecules into chains.

Analysis :

  • The target compound’s hydroxyl group at C5 is expected to participate in O–H···N/O hydrogen bonds, similar to the N–H···O interactions observed in .
  • The absence of a carbonyl group (compared to ) may reduce dimerization propensity but increase solubility due to the hydroxyl’s polarity.
  • Trifluoromethyl and sulfonyl groups (e.g., ) introduce steric and electronic effects that disrupt planar packing, leading to higher R factors (e.g., 0.088 in vs. 0.043 in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-5-ol
Reactant of Route 2
Reactant of Route 2
3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.